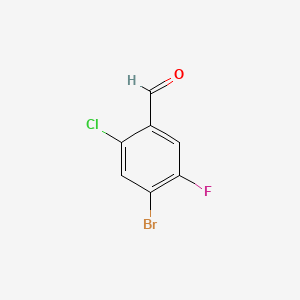

4-Bromo-2-chloro-5-fluorobenzaldehyde

Descripción general

Descripción

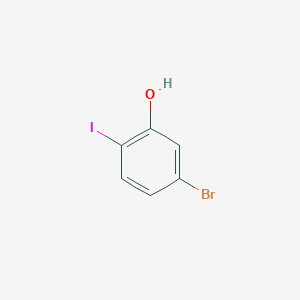

4-Bromo-2-chloro-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO. It has a molecular weight of 237.46 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromo-5-fluorobenzaldehyde, involves the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide . The exact synthesis process for 4-Bromo-2-chloro-5-fluorobenzaldehyde might vary.Molecular Structure Analysis

The InChI code for 4-Bromo-2-chloro-5-fluorobenzaldehyde is 1S/C7H3BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H . The SMILES string is FC1=C(Br)C=C(Cl)C(C=O)=C1 .Chemical Reactions Analysis

4-Bromo-2-fluorobenzaldehyde has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . It has also been used in the synthesis of fluorostilbenes and benzyl amine-based histamine H3 antagonist having serotonin reuptake activity .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-5-fluorobenzaldehyde is a solid compound . The compound is white to slightly yellow crystalline .Aplicaciones Científicas De Investigación

Infrared Spectroscopy and Solvent Effects

4-Bromo-2-chloro-5-fluorobenzaldehyde: is utilized in infrared spectroscopy to study compound-solvent interactions . The compound’s response to different solvents can be analyzed, providing insights into solvent effects on carbonyl stretching vibrations. This is crucial for understanding molecular behavior in various environments.

Material Science

In material science, this compound serves as a precursor for synthesizing 5-fluoro-3-substituted benzoxaboroles . These derivatives are significant for developing molecular receptors and crystal engineering, contributing to advancements in smart materials and nanotechnology.

Pharmaceutical Applications

The compound’s derivatives are explored for their potential in pharmaceutical chemistry. Substituted benzaldehydes, like 4-Bromo-2-chloro-5-fluorobenzaldehyde , are investigated for increasing oxygen affinity in hemoglobin and inhibiting sickle erythrocytes . This opens avenues for therapeutic applications in treating blood disorders.

Chemical Industry

In the chemical industry, 4-Bromo-2-chloro-5-fluorobenzaldehyde is a valuable intermediate. It’s used in the synthesis of various chemicals and serves as a building block for complex organic compounds . Its role is pivotal in the production of new materials and chemicals.

Biosensors Development

This compound is instrumental in developing biosensors, particularly for detecting alpha hydroxyl carboxylic acids . Its properties allow for the creation of sensitive and selective sensors, which are essential for medical diagnostics and environmental monitoring.

Crystal Engineering

4-Bromo-2-chloro-5-fluorobenzaldehyde: is used as a building block in crystal engineering . It helps in the design of new crystalline structures with desired properties, which is fundamental for the development of new materials with specific functions.

Molecular Imprinting

The compound finds application in molecular imprinting techniques . It’s used to create molecularly imprinted polymers that can selectively recognize and bind target molecules, useful in separation processes, and sensor technology.

Dye Production

Lastly, it serves as a precursor in dye production . The compound’s structure allows for the synthesis of complex dyes, contributing to the textile industry’s ability to produce a wide range of colors and patterns.

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and handling under an inert gas to protect from moisture .

Direcciones Futuras

4-Bromo-2-chloro-5-fluorobenzaldehyde could be used as a precursor for the synthesis of various drugs . It could also be used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

Mecanismo De Acción

Target of Action

4-Bromo-2-chloro-5-fluorobenzaldehyde is a synthetic compound with potential applications in various biochemical reactions . .

Mode of Action

It’s known that aldehydes can react with amines to form schiff bases , which have various applications in medicinal chemistry and drug design.

Biochemical Pathways

It’s known that halogenated benzaldehydes can be used as synthetic intermediates in various chemical reactions .

Action Environment

The action of 4-Bromo-2-chloro-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it’s recommended to store the compound under an inert atmosphere at 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEGZWLIWARWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742639 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-5-fluorobenzaldehyde | |

CAS RN |

1214386-29-4 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-6H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)

![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)